Lidocaine Hydrochloride

Description

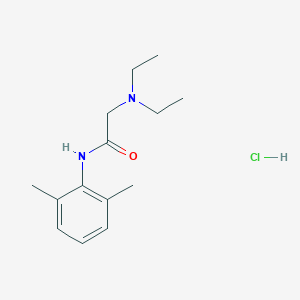

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBQHJMYDGVZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

137-58-6 (Parent) | |

| Record name | Lidocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4058782 | |

| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

73-78-9 | |

| Record name | Lidocaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lidocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lidocaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lidocaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIDOCAINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC2CNF7XFP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Molecular Targets of Lidocaine Hydrochloride Beyond Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidocaine, a cornerstone of local anesthesia and antiarrhythmic therapy, is primarily recognized for its potent inhibition of voltage-gated sodium channels (VGSCs).[1][2] However, a growing body of evidence reveals a far more complex pharmacological profile. Lidocaine interacts with a diverse array of molecular targets, contributing to its broad therapeutic effects and, in some cases, its toxicity. This guide provides a comprehensive overview of these non-canonical targets, summarizing quantitative data, detailing experimental protocols for their investigation, and illustrating the key signaling pathways involved. The presented information underscores the polypharmacology of lidocaine and offers insights for future drug development and therapeutic applications.

Introduction

For decades, the mechanism of action of lidocaine has been predominantly attributed to its blockade of VGSCs, which prevents the generation and propagation of action potentials in neuronal and cardiac tissues.[1][2] While this interaction is central to its anesthetic and antiarrhythmic properties, it does not fully account for the entirety of lidocaine's clinical effects, such as its anti-inflammatory, analgesic, and neuroprotective properties.[3][4] Research has now expanded to a wider range of molecular targets, including other ion channels, G-protein coupled receptors (GPCRs), inflammatory signaling molecules, and mitochondrial components.[3][4][5][6] Understanding these "off-target" interactions is critical for a complete comprehension of lidocaine's therapeutic potential and for the rational design of new drugs with improved specificity and reduced side effects.

Non-Sodium Channel Molecular Targets of Lidocaine

Lidocaine's interactions extend to several families of proteins crucial for cellular signaling and function.

Ion Channels

Beyond its primary target, lidocaine modulates the activity of several other ion channels.

-

Potassium Channels: Lidocaine has been shown to inhibit various potassium channels. Notably, it blocks tandem pore domain potassium channels (K2P), such as TASK and TREK-1, which are involved in setting the resting membrane potential.[7][8] Inhibition of these channels can lead to membrane depolarization.[8]

-

Nicotinic Acetylcholine Receptors (nAChRs): Lidocaine inhibits nAChRs, which are ligand-gated ion channels crucial for synaptic transmission.[9] This inhibition is concentration-dependent and involves multiple mechanisms, including open-channel blockade and blockade of resting receptors.[9][10]

-

Acid-Sensing Ion Channels (ASICs): These proton-gated cation channels are implicated in pain perception and acidosis-mediated neuronal injury.[4][11] Lidocaine reversibly inhibits ASIC currents in a dose-dependent manner, with a preferential effect on the ASIC1a subunit.[4][11][12]

G-Protein Coupled Receptors (GPCRs)

Lidocaine can interfere with GPCR signaling pathways. It has been demonstrated that local anesthetics can inhibit GPCRs that signal through the Gαq protein subunit.[5] This suggests a broad, downstream mechanism of action rather than direct competition at the ligand-binding site of every receptor.

Inflammatory Signaling Pathways

A significant aspect of lidocaine's pharmacology is its anti-inflammatory effects, which are mediated through pathways independent of sodium channel blockade.[3]

-

Toll-Like Receptor 4 (TLR4): Lidocaine can inhibit the activation of TLR4, a key receptor in the innate immune response that recognizes bacterial lipopolysaccharide (LPS).[3] This inhibition subsequently downregulates downstream signaling cascades.

-

Nuclear Factor-kappa B (NF-κB): By inhibiting upstream signals like TLR4, lidocaine effectively reduces the activation and nuclear translocation of NF-κB, a pivotal transcription factor for pro-inflammatory cytokines like IL-6 and TNF-α.[3][13][14][15] This leads to a dose-dependent reduction in the production of these inflammatory mediators.[13]

Mitochondrial Targets

Lidocaine exerts significant effects on mitochondrial function, which can be both protective and toxic depending on the context and concentration.

-

Mitochondrial Respiration: At higher concentrations, lidocaine can inhibit mitochondrial respiration by blocking electron transport at the level of NADH dehydrogenase (Complex I).[16] It can also uncouple oxidative phosphorylation.[16]

-

Mitochondrial Membrane Potential (ΔΨm): Lidocaine can cause a rapid and complete loss of mitochondrial membrane potential. This disruption of ΔΨm is an early event in lidocaine-induced apoptosis.

-

Apoptosis Induction: By inducing mitochondrial dysfunction, lidocaine can trigger the release of cytochrome c into the cytoplasm, leading to the activation of caspases and the apoptotic cascade.

Quantitative Data on Lidocaine-Target Interactions

The following table summarizes the quantitative data for lidocaine's interaction with its non-sodium channel targets.

| Target Family | Specific Target | Effect | Quantitative Metric (IC50) | Cell/System Type | Reference |

| Potassium Channels | hTREK-1 | Inhibition | 180 µM | HEK293 Cells | [7] |

| TASK | Inhibition | 222 µM | Xenopus Oocytes | [8] | |

| Ligand-Gated Ion Channels | Nicotinic Acetylcholine Receptors (α3β4) | Inhibition | 41 µM | Mouse Superior Cervical Ganglion Neurons | [10] |

| Acid-Sensing Ion Channels (ASICs) | Inhibition | 11.79 ± 1.74 mM | Cultured Mouse Cortical Neurons | [4][11] | |

| Inflammatory Signaling | TLR4/NF-κB Pathway | Inhibition of LPS-induced activation | 50 µM (for TLR4 inhibition) | Murine Macrophages | [3] |

| Mitochondria | NADH Dehydrogenase (Complex I) | Inhibition of O2 consumption | ~8 mM (for 50% inhibition) | Porcine Brain Mitochondria | [16] |

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This protocol is used to measure the effect of lidocaine on ion channels like ASICs and K2P channels.[11]

Objective: To record ionic currents through a specific channel type in the whole-cell configuration and assess the inhibitory effects of lidocaine.

Methodology:

-

Cell Preparation: Culture cells (e.g., HEK293 expressing the channel of interest or primary neurons) on glass coverslips.[11]

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution.

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. Fill the pipette with an internal solution appropriate for the ion channel being studied.

-

Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Data Acquisition: Clamp the cell membrane at a holding potential. Apply voltage steps or ramps to elicit channel currents.[11] Currents are recorded using a patch-clamp amplifier and digitized for analysis.

-

Drug Application: Apply lidocaine at various concentrations to the external solution perfusing the cell. Record currents before, during, and after drug application to assess inhibition and reversibility.

-

Data Analysis: Measure the peak current amplitude in the presence and absence of lidocaine. Plot a dose-response curve to calculate the IC50 value.[11]

Radioligand Binding Assay for GPCRs

This protocol provides a general framework for assessing the binding of a ligand to a GPCR, which can be adapted for competition assays with lidocaine.[17][18]

Objective: To determine the affinity (Ki) of lidocaine for a specific GPCR through competition with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the target GPCR in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.[17][19] Determine the protein concentration of the membrane preparation.[19]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., ³H-labeled agonist or antagonist), and varying concentrations of unlabeled lidocaine.[19]

-

Incubation: Incubate the plate at a defined temperature for a specific time to allow the binding to reach equilibrium.[19]

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand on the filter. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[19]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[19]

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the lidocaine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Mitochondrial Function Assays

These assays are used to evaluate the impact of lidocaine on mitochondrial health and function.

Objective: To measure changes in mitochondrial membrane potential (ΔΨm) and ATP synthesis in response to lidocaine treatment.

Methodology for ΔΨm (using JC-1 dye):

-

Cell Treatment: Culture cells (e.g., human neutrophils or neuronal cell lines) and treat them with different concentrations of lidocaine for various durations.[6][20]

-

Staining: Incubate the cells with JC-1, a ratiometric fluorescent dye that accumulates in mitochondria. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that fluoresce red. In mitochondria with low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Analysis: Analyze the cells using flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Methodology for ATP Measurement:

-

Cell Treatment: Treat cells with lidocaine as described above.[6]

-

ATP Extraction: Lyse the cells to release intracellular ATP.

-

Quantification: Measure the ATP concentration using a luciferin-luciferase-based bioluminescence assay. The amount of light produced is directly proportional to the ATP concentration.[6]

-

Normalization: Normalize the ATP levels to the total protein content or cell number in each sample.

Signaling Pathways and Visualizations

Lidocaine's Inhibition of the TLR4/NF-κB Signaling Pathway

Lidocaine can suppress inflammation by interfering with the TLR4 signaling cascade. When Lipopolysaccharide (LPS) binds to TLR4, it initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. Lidocaine has been shown to inhibit this activation.[3]

Caption: Lidocaine's inhibition of the TLR4-mediated NF-κB signaling pathway.

Mitochondrial-Mediated Apoptosis Induced by Lidocaine

At cytotoxic concentrations, lidocaine can trigger the intrinsic pathway of apoptosis by causing mitochondrial dysfunction. This involves the loss of mitochondrial membrane potential (ΔΨm), release of cytochrome c, and subsequent activation of caspases.

Caption: Intrinsic apoptosis pathway initiated by lidocaine-induced mitochondrial dysfunction.

Experimental Workflow for Whole-Cell Patch-Clamp

The following diagram illustrates the logical flow of a whole-cell patch-clamp experiment designed to test the effect of a compound like lidocaine on an ion channel.

Caption: Logical workflow for a whole-cell patch-clamp experiment.

Conclusion

While lidocaine's blockade of voltage-gated sodium channels remains its most well-defined mechanism of action, it is clear that its pharmacological effects are far more diverse. The interactions of lidocaine with potassium channels, nAChRs, ASICs, GPCRs, inflammatory pathways, and mitochondria contribute significantly to its overall clinical profile. This polypharmacology is a double-edged sword, offering broad therapeutic potential while also being responsible for potential side effects and toxicity. A deeper understanding of these non-sodium channel targets, facilitated by the experimental approaches detailed in this guide, is essential for drug development professionals and researchers. This knowledge will enable the optimization of existing therapies and the design of novel therapeutics with enhanced specificity and improved safety profiles.

References

- 1. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]

- 3. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Acid Sensing Ion Channel Currents by Lidocaine in Cultured Mouse Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Local anesthetic inhibition of G protein-coupled receptor signaling by interference with Galpha(q) protein function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lidocaine enhances apoptosis and suppresses mitochondrial functions of human neutrophil in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of human two-pore domain K+ channel TREK1 by local anesthetic lidocaine: negative cooperativity and half-of-sites saturation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiple inhibitory actions of lidocaine on Torpedo nicotinic acetylcholine receptors transplanted to Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of acid sensing ion channel currents by lidocaine in cultured mouse cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Lidocaine effects on brain mitochondrial metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2024.sci-hub.se [2024.sci-hub.se]

- 18. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

The Impact of Lidocaine Hydrochloride on Neuronal Excitability and Signal Conduction: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of lidocaine hydrochloride on neuronal excitability and signal conduction. It delves into the core mechanisms of action, presents quantitative data from key electrophysiological studies, and outlines detailed experimental protocols for investigating the effects of local anesthetics. Visual diagrams are provided to illustrate key signaling pathways and experimental workflows.

Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

This compound is a well-established local anesthetic and Class Ib antiarrhythmic agent that primarily exerts its effects by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[1][2] This blockade is crucial for inhibiting the initiation and propagation of action potentials, the fundamental electrical signals responsible for nerve conduction.[1][2]

The mechanism of action is state-dependent, meaning lidocaine has a higher affinity for VGSCs in the open and inactivated states compared to the resting state.[3][4] During neuronal excitation, the influx of sodium ions through open VGSCs causes membrane depolarization. Following activation, the channels enter a brief inactivated state before returning to the resting state. Lidocaine preferentially binds to the intracellular side of the sodium channel during these open and inactivated states, effectively "locking" the channel in a non-conducting conformation.[4][5] This prevents the influx of sodium ions necessary for reaching the threshold for subsequent action potentials, thereby blocking nerve impulse transmission and producing a local anesthetic effect.[1][2]

The chemical properties of lidocaine, an amide-type local anesthetic, allow it to rapidly diffuse through tissues and access its binding site within the sodium channel pore.[6] Specifically, it is thought to interact with residues in the S6 segment of domain IV of the Nav1.5 channel.[4]

Quantitative Effects of this compound on Neuronal Electrophysiology

The following tables summarize quantitative data from various studies on the effects of lidocaine on key parameters of neuronal excitability and signal conduction.

Table 1: Effect of this compound on Voltage-Gated Sodium Channel Currents

| Parameter | Lidocaine Concentration | Cell/Tissue Type | Effect | Reference |

| Sodium Current Inhibition | 1 mM | WT+Kir cells | 96 ± 1% inhibition | [7] |

| Sodium Current Inhibition | 1 mM | IFM/Q3+Kir cells | 37 ± 8% inhibition | [7] |

| Half-maximal inhibitory concentration (IC50) | ~10 µM | Rabbit Purkinje fibers (depolarized holding potential) | 50% block of sodium channels | [8] |

| Half-maximal inhibitory concentration (IC50) | >300 µM | Rabbit Purkinje fibers (negative holding potential) | 50% block of sodium channels | [8] |

| Gating Charge (Qmax) Reduction | 10 mM | Fused tsA201 cells expressing hH1a | 38% reduction | [9] |

Table 2: Effect of this compound on Action Potential Properties

| Parameter | Lidocaine Concentration | Cell/Tissue Type | Effect | Reference |

| Action Potential Duration (APD) | 1 x 10⁻⁵ mole/liter | Canine Ventricular Muscle & Purkinje Fibers | Maximal shortening of APD | [10] |

| Action Potential Duration (APD) | ≥ 1 x 10⁻⁴ mole/liter | Canine Ventricular Muscle & Purkinje Fibers | No further shortening of APD | [10] |

| Action Potential Amplitude (APA) | 10⁻⁵ - 10⁻⁴ M | Cultured embryonic chick ventricular cells | Dose-dependent reduction | [11] |

| Maximum Rate of Rise (Vmax) | 10⁻⁵ - 10⁻⁴ M | Cultured embryonic chick ventricular cells | Dose-dependent reduction | [11] |

| Upstroke Duration | 27 µmol/L | Neonatal rat ventricular myocyte (NRVM) cultures | Increase from 16.77 ± 0.9 ms to 17.36 ± 1 ms | |

| Action Potential Overshoot | 1 x 10⁻⁵ mole/liter | Canine Purkinje Fibers | Increase to 29.1 ± 0.59 mV |

Table 3: Effect of this compound on Nerve Conduction Velocity

| Lidocaine Concentration | Nerve Type | Animal Model | Effect on Conduction Velocity | Reference |

| 1.5% | Sciatic Nerve | Human | Complete block (amplitude reduction to 0-0.5 mV) | [12][13] |

| Not specified | Sciatic-tibial motor nerve | Male C57Bl6/J mice | Decrease (compared to isoflurane anesthesia) | [8] |

| 2% Topical Gel | Not specified | Human | Reduced discomfort from electrical stimulation during nerve conduction studies | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on neuronal excitability.

Whole-Cell Voltage-Clamp Recording of Sodium Currents

This technique allows for the measurement of the total sodium current across the entire cell membrane while controlling the membrane voltage.

Objective: To determine the concentration-dependent inhibition of voltage-gated sodium currents by lidocaine.

Materials:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the desired sodium channel subtype (e.g., Nav1.7).

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

-

This compound Stock Solution: 100 mM in external solution, serially diluted to desired concentrations.

-

Patch-Clamp Rig: Inverted microscope, micromanipulator, patch-clamp amplifier (e.g., Axopatch 200B), data acquisition system (e.g., Digidata and pCLAMP software), and perfusion system.

-

Borosilicate Glass Capillaries: For pulling patch pipettes.

Procedure:

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.

-

Cell Preparation: Plate cells on glass coverslips and place a coverslip in the recording chamber on the microscope stage. Continuously perfuse the chamber with external solution.

-

Gigaohm Seal Formation: Approach a single, healthy cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief, strong suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Voltage-Clamp Protocol:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to elicit sodium currents.

-

Record the peak inward current at each voltage step.

-

-

Lidocaine Application: Perfuse the recording chamber with the external solution containing the desired concentration of lidocaine. Allow sufficient time for equilibration (e.g., 2-5 minutes).

-

Data Acquisition: Repeat the voltage-clamp protocol in the presence of lidocaine.

-

Data Analysis: Measure the peak sodium current amplitude before and after lidocaine application. Calculate the percentage of current inhibition for each concentration. Construct a concentration-response curve and determine the IC50 value.

Single-Channel Patch-Clamp Recording

This technique allows for the study of the activity of individual ion channels.

Objective: To investigate the effect of lidocaine on the open probability and conductance of single sodium channels.

Materials:

-

Same as for whole-cell voltage-clamp, with the following modifications:

-

Pipette Resistance: Higher resistance pipettes (5-10 MΩ) are often used to isolate a smaller membrane patch containing only a few channels.

-

Procedure:

-

Pipette Fabrication and Cell Preparation: As described for whole-cell recording.

-

Cell-Attached Configuration: Form a gigaohm seal on the cell membrane without rupturing the patch. This allows for recording the activity of channels within the isolated patch.

-

Voltage Protocol: Apply depolarizing voltage steps from a holding potential to activate the sodium channels within the patch.

-

Lidocaine Application: Lidocaine can be included in the pipette solution to study its effects from the extracellular side or applied to the bath to study its effects after diffusing across the membrane.

-

Data Acquisition: Record the single-channel currents, which appear as discrete rectangular steps.

-

Data Analysis:

-

Unitary Conductance: Measure the amplitude of the single-channel currents at different voltages to calculate the single-channel conductance (slope of the current-voltage relationship).

-

Open Probability (Po): Determine the fraction of time the channel spends in the open state. Analyze how lidocaine affects Po.

-

Nerve Conduction Velocity Measurement

This in vivo or ex vivo technique measures the speed at which an electrical impulse travels along a nerve.

Objective: To quantify the effect of lidocaine on the speed of signal propagation in a peripheral nerve.

Materials:

-

Animal Model: Rat or mouse.

-

Surgical Instruments: For nerve exposure.

-

Stimulating and Recording Electrodes: Needle or hook electrodes.

-

Stimulator and Amplifier: To deliver electrical stimuli and record compound action potentials (CAPs).

-

Data Acquisition System.

-

This compound Solution.

Procedure:

-

Animal Preparation: Anesthetize the animal and surgically expose a segment of a peripheral nerve (e.g., sciatic nerve).

-

Electrode Placement: Place a pair of stimulating electrodes at the proximal end of the exposed nerve segment and a pair of recording electrodes at the distal end.

-

Baseline Recording: Deliver a supramaximal electrical stimulus to the nerve and record the resulting CAP at the distal end. Measure the latency (time from stimulus to the onset of the CAP) and the distance between the stimulating and recording electrodes.

-

Lidocaine Application: Apply a known concentration of lidocaine solution directly to the nerve segment between the stimulating and recording electrodes.

-

Post-Lidocaine Recording: After a set incubation period, repeat the stimulation and recording procedure.

-

Data Analysis:

-

Calculate the nerve conduction velocity (NCV) using the formula: NCV = Distance / Latency.

-

Compare the NCV before and after lidocaine application to determine the percentage of reduction.

-

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and procedures discussed in this guide.

Caption: Mechanism of Lidocaine on Voltage-Gated Sodium Channels.

Caption: Experimental Workflow for Whole-Cell Voltage-Clamp.

Caption: Workflow for Assessing Local Anesthetic Efficacy In Vivo.

References

- 1. Use-dependent block of single sodium channels by lidocaine in guinea pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Lidocaine Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. The effects of anesthesia on measures of nerve conduction velocity in male C57Bl6/J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of lidocaine on the electrophysiological properties of ventricular muscle and Purkinje fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of lidocaine, procaine, procainamide and quinidine on electrophysiological properties of cultured embryonic chick hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mean effective volume of local anesthetics by nerve conduction technique - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. docs.axolbio.com [docs.axolbio.com]

The Genesis of a Modern Anesthetic: A Technical Guide to the Discovery and Synthesis of Lidocaine and Its Derivatives

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of the seminal local anesthetic, Lidocaine, and its key derivatives. We will explore its historical context, detailed synthetic pathways, mechanism of action, and relevant quantitative data, offering a comprehensive resource for professionals in the field.

Discovery and Historical Context

Lidocaine, initially named 'Xylocaine', was first synthesized in 1943 by the Swedish chemists Nils Löfgren and his colleague Bengt Lundqvist.[1] Löfgren's doctoral work, "Studies on local anesthetics: Xylocaine: a new synthetic drug," laid the foundation for its development.[2] The first injection anesthesia experiments were remarkably performed by Lundqvist on himself.[1] As the first amino-amide type local anesthetic, Lidocaine represented a significant advancement over the existing amino-ester compounds like procaine, which were more prone to causing allergic reactions.[3] It was first marketed in 1949 and quickly became an indispensable tool in medicine due to its rapid onset of action, intermediate duration of efficacy, and lower toxicity.[1][3]

Chemical Synthesis of Lidocaine

The synthesis of Lidocaine is a well-established multi-step process, most commonly achieved via a two-step route starting from commercially available 2,6-dimethylaniline. An older, three-step synthesis beginning with 2,6-dimethylnitrobenzene is also documented.

Two-Step Synthesis Pathway

The more contemporary and efficient synthesis begins with the acylation of 2,6-dimethylaniline with α-chloroacetyl chloride. The resulting intermediate, α-chloro-2,6-dimethylacetanilide, undergoes a nucleophilic substitution reaction with diethylamine to yield the final product, Lidocaine.[4]

Experimental Protocol: Two-Step Synthesis of Lidocaine

Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide

-

In a suitable reaction vessel, dissolve 2,6-dimethylaniline (1.0 molar equivalent) in glacial acetic acid.[1]

-

To this solution, add α-chloroacetyl chloride (approx. 1.05-1.1 molar equivalents).[1][5]

-

Gently warm the mixture on a steam bath to approximately 40-50°C for 10-15 minutes.[5]

-

Remove from heat and add a prepared solution of sodium acetate in water to quench the reaction and precipitate the product.[1]

-

Cool the mixture in an ice bath to maximize precipitation.[5]

-

Collect the solid product by vacuum filtration using a Büchner funnel.[1]

-

Wash the filter cake with cold water to remove residual acetic acid and salts.[5]

-

Press the product as dry as possible and allow it to air-dry completely.

Step 2: Synthesis of Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide)

-

In a round-bottomed flask, combine the dry α-chloro-2,6-dimethylacetanilide from Step 1 with toluene.[1]

-

Add an excess of diethylamine (approx. 3.0 molar equivalents).[6]

-

Fit the flask with a reflux condenser and heat the mixture under reflux for approximately 90 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

After reflux, cool the reaction mixture to room temperature.[1]

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and then 3M HCl solution to extract the protonated Lidocaine into the aqueous layer.[1]

-

Separate the acidic aqueous layer and cool it in an ice bath.[1]

-

Make the aqueous layer strongly basic by the slow addition of concentrated KOH or NaOH solution, which will precipitate the Lidocaine free base.[6]

-

Extract the Lidocaine free base into a suitable organic solvent such as pentane or ether.[6]

-

Wash the organic layer with water to remove any remaining diethylamine, dry it over an anhydrous salt (e.g., Na₂CO₃), and evaporate the solvent to yield crude Lidocaine.[6]

-

The product can be further purified by recrystallization.[7]

Synthesis of Key Lidocaine Derivatives

The core structure of Lidocaine, an N-substituted aminoacyl amide of 2,6-dimethylaniline, has been a template for the development of other important local anesthetics.[8]

Bupivacaine

Bupivacaine is a more potent, longer-acting derivative. Its synthesis also utilizes 2,6-dimethylaniline (2,6-xylidine). The general pathway involves the amidation of 2,6-xylidine with a derivative of pipecolic acid, followed by N-alkylation with 1-bromobutane.[9][10]

Ropivacaine

Ropivacaine is an enantiomerically pure (S-enantiomer) derivative known for its reduced cardiotoxicity compared to Bupivacaine. Its synthesis typically starts from (S)-2-pipecolic acid. The acid is first activated, often with thionyl chloride (SOCl₂), and then condensed with 2,6-dimethylaniline to form the amide intermediate. This intermediate is subsequently N-alkylated with 1-bromopropane under reflux conditions to yield Ropivacaine.[1][5] Molar yields for the final alkylation step have been reported to be as high as 94%.[1]

Other Notable Derivatives

-

Tocainide: A primary amine analog of Lidocaine, effective orally, and used for treating ventricular arrhythmias.[4][11]

-

Mexiletine: Another oral analogue of Lidocaine, also used as a Class 1B antiarrhythmic.[12][13]

-

Etidocaine: A long-acting amino-amide anesthetic also derived from 2,6-dimethylaniline.[8]

Mechanism of Action

Lidocaine's primary mechanism of action as a local anesthetic is the blockade of voltage-gated sodium channels (VGSCs) within the neuronal cell membrane.[7]

Sodium Channel Blockade

By binding to the intracellular portion of the VGSCs, Lidocaine stabilizes the channel in its inactive state.[14] This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane. Consequently, the threshold for electrical excitability is increased, the rate of rise of the action potential is slowed, and nerve impulse propagation is blocked, resulting in a loss of sensation.[7]

Anti-Inflammatory Signaling Pathway

Beyond its anesthetic properties, systemic Lidocaine exhibits significant anti-inflammatory effects. This is primarily achieved by modulating inflammatory signaling pathways, notably by inhibiting the activation of Toll-like receptor 4 (TLR4) and the downstream nuclear factor kappa-β (NF-κB) pathway.[10][14] This inhibition leads to a reduction in the production and release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][14]

Quantitative Data Summary

Synthesis Yields

| Synthesis Step | Solvent | Reported Yield (%) |

| 2,6-dimethylaniline → α-chloro-2,6-dimethylacetanilide | Tetrahydrofuran (THF) | 76 - 90 |

| 2,6-dimethylaniline → Lidocaine (Overall) | Varied | ~71 |

| (S)-pipecolic acid xylidide → Ropivacaine | Tetrahydrofuran (THF) | ~94 |

Note: Yields are highly dependent on specific reaction conditions, scale, and purification methods.

Pharmacokinetic Parameters of Lidocaine

| Parameter | Value |

| Bioavailability (Oral) | ~35% (due to first-pass metabolism) |

| Protein Binding | 60 - 80% (concentration-dependent) |

| Metabolism | Hepatic (CYP1A2 and CYP3A4) |

| Major Metabolites | Monoethylglycinexylidide (MEGX), Glycinexylidide (GX) |

| Elimination Half-Life | 1.5 - 2.0 hours |

| Onset of Action (Infiltration) | < 2 minutes |

| Duration of Action (Infiltration) | 0.5 - 1 hour |

Analytical Protocols

Ensuring the purity and potency of Lidocaine and its derivatives is critical. High-Performance Liquid Chromatography (HPLC) is a primary method for this analysis.[15]

HPLC Method for Lidocaine Analysis

-

Objective: To determine the purity of a Lidocaine sample and quantify it against a certified reference standard.

-

Column: C18 reverse-phase column (e.g., Purospher® STAR RP-18).[16]

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate or phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[4][16] A typical starting ratio might be 74:26 buffer to acetonitrile.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Procedure:

-

Prepare a standard stock solution of certified reference Lidocaine in a suitable solvent like methanol.[12]

-

Prepare a dilution series from the stock solution to create a calibration curve (e.g., 20-60 µg/ml).[12]

-

Prepare the sample to be analyzed by dissolving it in the mobile phase or methanol to a concentration within the calibration range.

-

Inject the standards and the sample into the HPLC system.

-

The retention time for Lidocaine is typically between 2.6 and 7.0 minutes, depending on the exact conditions.[4][12]

-

Calculate the concentration of Lidocaine in the sample by comparing its peak area to the calibration curve. Purity is assessed by identifying and quantifying any additional peaks.

-

Conclusion

From its discovery in the 1940s to its ubiquitous use today, Lidocaine has fundamentally shaped the practice of local anesthesia. Its efficient chemical synthesis, well-understood mechanism of action, and favorable safety profile have made it an enduring cornerstone of medicine. The core 2,6-dimethylaniline structure has proven to be a fertile ground for the development of advanced derivatives like Bupivacaine and Ropivacaine, which offer tailored pharmacokinetic profiles for diverse clinical needs. A thorough understanding of the synthesis and analytical chemistry of these compounds remains essential for the continued innovation and quality control within the pharmaceutical industry.

References

- 1. Ropivacaine synthesis - chemicalbook [chemicalbook.com]

- 2. Bupivacaine - Wikipedia [en.wikipedia.org]

- 3. CN112939848A - Preparation method of bupivacaine and intermediate (S) -2-piperidinecarboxylic acid thereof - Google Patents [patents.google.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. cerritos.edu [cerritos.edu]

- 7. researchgate.net [researchgate.net]

- 8. 2,6-Xylidine - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. CN105418489A - Synthesis method of bupivacaine - Google Patents [patents.google.com]

- 11. Tocainide. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mexiletine - Wikipedia [en.wikipedia.org]

- 13. Mexiletine: pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN108727214A - A kind of synthetic method of anesthetic bupivacaine impurity - Google Patents [patents.google.com]

- 15. A Focus on the Synthesis and Pharmacokinetics of Tocainide and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Effects of Lidocaine on Brain Mitochondrial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the in vitro effects of the local anesthetic lidocaine on brain mitochondrial metabolism. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways involved.

Executive Summary

Lidocaine, a widely used local anesthetic, exerts complex and often contradictory effects on brain mitochondrial function. In vitro studies have demonstrated that at high concentrations, lidocaine can be neurotoxic by impairing mitochondrial respiration, dissipating the mitochondrial membrane potential, increasing reactive oxygen species (ROS) production, and ultimately triggering apoptotic cell death. Conversely, at lower, clinically relevant concentrations, and particularly in the context of ischemia-reperfusion injury, lidocaine has been shown to have neuroprotective properties by preserving mitochondrial integrity and function. This guide will explore the experimental evidence for these dual effects, providing researchers with the necessary information to design and interpret studies on the mitochondrial impact of lidocaine.

Data Presentation: Quantitative Effects of Lidocaine on Mitochondrial Parameters

The following tables summarize the quantitative data from various in vitro studies on the effects of lidocaine on key mitochondrial functions. It is important to note that experimental conditions, such as the model system (isolated mitochondria vs. cell culture) and the specific assays used, can influence the observed outcomes.

Table 1: Effects of Lidocaine on Mitochondrial Oxygen Consumption

| Parameter | Model System | Lidocaine Concentration | Observed Effect | Citation(s) |

| Oxygen Consumption (Glutamate as substrate) | Porcine Brain Mitochondria | 8 mM | 50% inhibition | [1] |

| Oxygen Consumption (Succinate as substrate) | Porcine Brain Mitochondria | 8 mM | No significant inhibition | [1] |

| Complex I (NADH dehydrogenase) Activity | Porcine Brain Mitochondria | Not specified | Inhibition | [1] |

| Complex II, IV Activity | Osteosarcoma MG-63 cells | 50-100 µM | Significant decrease | |

| Oxidative Phosphorylation | Porcine Brain Mitochondria | Not specified | Potent uncoupling | [1] |

Table 2: Effects of Lidocaine on Mitochondrial Membrane Potential and Viability

| Parameter | Model System | Lidocaine Concentration | Observed Effect | Citation(s) |

| Mitochondrial Membrane Potential (ΔΨm) | Rat Dorsal Root Ganglion Neurons | 1, 5, 10 mM | Dose-dependent depolarization | |

| Mitochondrial Membrane Potential (ΔΨm) | ND7 Cell Line (Rat Dorsal Root Ganglion) | ≥ 19 mM | Complete loss within 5 minutes | [2] |

| Cell Viability | ND7 Cell Line | 2.3 mM (24h) - 185 mM (10 min) | Necrosis or late apoptosis | [2] |

| Apoptosis | Rat Dorsal Root Ganglion Neurons | 10 mM | Morphological changes and early apoptosis | |

| Cytochrome c Release | ND7 Cell Line | 37 mM | Release into the cytoplasm within 2 hours | [2] |

Table 3: Effects of Lidocaine on ATP Synthesis and Reactive Oxygen Species (ROS) Production

| Parameter | Model System | Lidocaine Concentration | Observed Effect | Citation(s) |

| ATP Content | Rat Hippocampal Slices (in vitro ischemia) | 10 µM | Significantly inhibited the reduction in ATP | [3] |

| ATP Concentration | Human Neutrophils | 400 µM | Significantly lower ATP concentration | [4] |

| Superoxide Production | Rat Dorsal Root Ganglion Neurons | 1, 5, 10 mM | Dose-dependent increase | |

| Intracellular ROS | Neuronal SH-SY5Y cells | Not specified | Increased production |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of lidocaine on brain mitochondrial metabolism.

Isolation of Brain Mitochondria

This protocol is adapted from methods described for the isolation of functional and intact mitochondria from brain tissue.

Materials:

-

Isolation Buffer (IB): 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4.

-

Bovine Serum Albumin (BSA), fatty acid-free.

-

Dounce homogenizer.

-

Refrigerated centrifuge.

Procedure:

-

Euthanize the animal according to approved ethical protocols and rapidly excise the brain.

-

Place the brain in ice-cold Isolation Buffer.

-

Mince the brain tissue into small pieces.

-

Homogenize the tissue in a Dounce homogenizer with a loose-fitting pestle (5-10 strokes), followed by a tight-fitting pestle (5-10 strokes) on ice.

-

Centrifuge the homogenate at 1,300 x g for 5 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 21,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer containing 0.02% BSA.

-

Repeat the centrifugation at 21,000 x g for 10 minutes.

-

Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer without BSA.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Measurement of Mitochondrial Oxygen Consumption

This protocol describes the use of a Clark-type oxygen electrode to measure mitochondrial respiration.

Materials:

-

Clark-type oxygen electrode system.

-

Respiration Buffer: 125 mM KCl, 20 mM MOPS, 10 mM Tris, 2 mM K2HPO4, 0.1 mM EGTA, pH 7.4.

-

Substrates: Glutamate (for Complex I), Succinate (for Complex II), ADP.

-

Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (ATP synthase inhibitor).

-

Lidocaine stock solution.

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add air-saturated Respiration Buffer to the electrode chamber at the desired temperature (typically 30-37°C).

-

Add the isolated brain mitochondria to the chamber and allow for a baseline reading (State 1 respiration).

-

Add the desired substrate (e.g., 5 mM glutamate and 2.5 mM malate for Complex I-driven respiration).

-

To measure State 3 respiration (ADP-stimulated), add a known amount of ADP (e.g., 150 nmol).

-

To measure State 4 respiration (after ADP is consumed), monitor the oxygen consumption rate as it returns to a slower pace.

-

To study the effects of lidocaine, add the desired concentration of lidocaine to the chamber before or after the addition of substrates and ADP, and record the change in oxygen consumption rate.

-

Use specific inhibitors to confirm the site of action of lidocaine. For example, add rotenone to inhibit Complex I and observe if lidocaine has any further effect on succinate-driven respiration.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.

Materials:

-

JC-1 fluorescent dye.

-

Fluorescence microscope or plate reader.

-

Cultured neuronal cells.

-

Lidocaine stock solution.

Procedure:

-

Plate neuronal cells in a suitable format for fluorescence measurement (e.g., glass-bottom dishes or multi-well plates).

-

Treat the cells with the desired concentrations of lidocaine for the specified duration.

-

Incubate the cells with JC-1 (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

-

Wash the cells with a suitable buffer to remove excess dye.

-

Measure the fluorescence intensity. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (emission ~590 nm). In cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (emission ~529 nm).

-

Calculate the ratio of red to green fluorescence as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

Quantification of Mitochondrial Reactive Oxygen Species (ROS)

This protocol describes the use of MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide.

Materials:

-

MitoSOX Red fluorescent probe.

-

Fluorescence microscope or flow cytometer.

-

Cultured neuronal cells.

-

Lidocaine stock solution.

Procedure:

-

Culture and treat neuronal cells with lidocaine as described in the previous protocol.

-

Incubate the cells with MitoSOX Red (typically 5 µM) for 10-30 minutes at 37°C, protected from light.

-

Wash the cells to remove the unbound probe.

-

Measure the red fluorescence (excitation ~510 nm, emission ~580 nm) using a fluorescence microscope or flow cytometer.

-

An increase in red fluorescence intensity indicates an increase in mitochondrial superoxide production.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in lidocaine's effects on brain mitochondria and a typical experimental workflow for investigating these effects.

Signaling Pathways

Experimental Workflow

Discussion and Future Directions

The in vitro evidence clearly indicates that lidocaine has a significant, concentration-dependent impact on brain mitochondrial metabolism. High concentrations are generally detrimental, leading to mitochondrial dysfunction and apoptosis, primarily through the inhibition of Complex I of the electron transport chain and activation of the p38 MAPK pathway. This provides a plausible mechanism for the neurotoxicity observed with high doses of lidocaine.

In contrast, lower concentrations of lidocaine, particularly in models of ischemia-reperfusion, appear to be neuroprotective. This protective effect is associated with the preservation of mitochondrial function and ATP levels, potentially through the activation of the NGF-Akt signaling pathway.[5] This dichotomy highlights the critical importance of dose-response studies in understanding the clinical implications of lidocaine's effects on the brain.

Future research should focus on several key areas:

-

Elucidating the precise molecular targets of lidocaine within the mitochondria. While Complex I is a known target, other potential interactions should be explored.

-

Further delineating the signaling pathways involved. A more detailed understanding of the upstream and downstream effectors of the p38 MAPK and NGF-Akt pathways in this context is needed.

-

Bridging the gap between in vitro findings and in vivo outcomes. Studies that correlate in vitro mitochondrial effects with in vivo neurological outcomes are essential for translating this research into clinical practice.

-

Investigating the role of different neuronal subtypes. The susceptibility of various brain cell types to lidocaine's mitochondrial effects may differ, and this warrants further investigation.

By addressing these questions, the scientific community can gain a more complete understanding of the risks and benefits of lidocaine use and potentially develop strategies to mitigate its neurotoxic effects while harnessing its neuroprotective potential.

References

- 1. Lidocaine effects on brain mitochondrial metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Neuroprotective mechanisms of lidocaine against in vitro ischemic insult of the rat hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lidocaine enhances apoptosis and suppresses mitochondrial functions of human neutrophil in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The involvement of lidocaine in amyloid-β1-42-dependent mitochondrial dysfunction and apoptosis in hippocampal neurons via nerve growth factor-protein kinase B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Antibacterial Effects of Lidocaine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidocaine hydrochloride, a widely utilized local anesthetic, has demonstrated notable antibacterial properties in various preclinical investigations. This document provides an in-depth technical overview of the preliminary studies examining these effects. It summarizes the quantitative data on its efficacy against a range of bacterial pathogens, details the experimental methodologies employed in these studies, and visually represents the proposed mechanisms of action and experimental workflows. The collective evidence suggests that this compound possesses a dose-dependent inhibitory and, in some cases, bactericidal effect against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. The primary mechanism is believed to involve the disruption of the bacterial cell membrane potential. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the potential of this compound as an antimicrobial agent.

Introduction

This compound is a well-established local anesthetic that functions by blocking voltage-gated sodium channels in neuronal cell membranes, thereby preventing the transmission of nerve impulses[1][2]. Beyond its anesthetic properties, a growing body of evidence has illuminated its potential as an antimicrobial agent. Numerous in vitro studies have characterized the antibacterial activity of lidocaine against a variety of clinically relevant bacteria, including those associated with nosocomial wound infections[3][4]. This has led to increased interest in its potential secondary benefit in surgical prophylaxis and the management of wound infections, particularly with the rise of antibiotic-resistant pathogens[3][4]. This technical guide synthesizes the findings from these preliminary studies, with a focus on quantitative data, experimental protocols, and the underlying mechanisms of action.

Quantitative Data on Antibacterial Efficacy

The antibacterial activity of this compound has been quantified using several standard microbiological assays, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), zone of inhibition, and time-kill studies. The data from these studies are summarized below.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in bacterial viability.

| Bacterial Species | Lidocaine Concentration (mg/mL) | MIC (mg/mL) | MBC (mg/mL) | Reference |

| Staphylococcus aureus | 20 | 20 | - | [5] |

| Escherichia coli | 5 | 5 | - | [5] |

| Pseudomonas aeruginosa | - | No MIC detected | - | [5] |

| Pseudomonas aeruginosa | 0.00075 mmol/L | 0.00075 mmol/L | - | [6] |

| Enterobacter cloacae | 0.00075 mmol/L | 0.00075 mmol/L | - | [6] |

| Acinetobacter baumannii | 0.00075 mmol/L | 0.00075 mmol/L | - | [6] |

| Klebsiella pneumoniae | 0.00075 mmol/L | 0.00075 mmol/L | - | [6] |

| Various Oral Flora | - | 0.25 - 16 | - | [7] |

Note: Some studies have reported differing results, with one study finding no antimicrobial effect for lidocaine against the tested bacteria[8]. The combination of lidocaine with adrenaline was found to reduce the MIC for S. aureus and E. coli and establish an MIC for P. aeruginosa[5].

Zone of Inhibition

The agar diffusion test is a qualitative or semi-quantitative method to assess antimicrobial activity. A larger zone of inhibition around a disk impregnated with the antimicrobial agent indicates greater susceptibility of the microorganism.

| Bacterial Species | Lidocaine Concentration | Zone of Inhibition (mm) | Reference |

| Pseudomonas aeruginosa | 0.12 mmol/L | 23.0 ± 0.2 | [6] |

| Acinetobacter baumannii | 0.12 mmol/L | 24.0 ± 0.1 | [6] |

| Enterobacter cloacae | 0.12 mmol/L | 18.0 ± 0.2 | [6] |

| Klebsiella pneumoniae | 0.12 mmol/L | 21.0 ± 0.2 | [6] |

| Staphylococcus aureus | - | No inhibition halo | [8] |

| Staphylococcus epidermidis | - | No inhibition halo | [8] |

| Escherichia coli | - | No inhibition halo | [8] |

| Proteus mirabilis | - | No inhibition halo | [8] |

| Enterococcus faecalis | - | No inhibition halo | [8] |

Note: There are conflicting reports in the literature. One study reported no formation of inhibition halos for pure lidocaine or a lidocaine solution against several bacterial species[8].

Time-Kill Studies

Time-kill assays provide information on the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.

| Bacterial Species | Lidocaine Concentration | Time (hours) | Log Reduction in CFU/mL | Reference |

| Staphylococcus aureus | 1% | 12 | -4.5 | [9][10] |

| Staphylococcus epidermidis | 1% | 12 | -2.8 | [9][10] |

| MRSA | 1% | 12 | -1.1 | [9][10] |

| Staphylococcus aureus | 2% | 12 | -6.4 | [10] |

| Staphylococcus epidermidis | 2% | 12 | -7.0 | [10] |

| MRSA | 2% | 12 | -6.7 | [10] |

| Escherichia coli | All concentrations | - | Bactericidal | [11] |

| Pseudomonas aeruginosa | 2% and 4% | - | Bactericidal | [11] |

| Enterococcus faecalis | 4% | - | Bactericidal | [11] |

| Staphylococcus aureus | 4% | - | Bactericidal | [11] |

Note: The bactericidal effect of lidocaine is dose-dependent[3][4][12]. For some bacteria, lower concentrations may only be bacteriostatic[11]. The antibacterial effects can become apparent within the first two hours, with maximal effect taking up to eight hours[11].

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the preliminary studies on this compound's antibacterial effects.

Determination of Minimum Inhibitory Concentration (MIC)

The broth macrodilution or microdilution method is commonly used to determine the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Lidocaine Dilutions: A stock solution of this compound is prepared and serially diluted in a liquid growth medium such as Mueller-Hinton broth to achieve a range of concentrations.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Each dilution of lidocaine is inoculated with the prepared bacterial suspension.

-

Controls: A positive control (broth with bacteria, no lidocaine) and a negative control (broth only) are included.

-

Incubation: The inoculated tubes or microplates are incubated at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of lidocaine that completely inhibits visible growth of the organism.

Agar Diffusion Test (Zone of Inhibition)

This method assesses the susceptibility of bacteria to an antimicrobial agent.

Protocol:

-

Plate Preparation: A sterile agar plate, typically Mueller-Hinton agar, is prepared.

-

Inoculation: A standardized inoculum of the test bacterium is uniformly spread over the entire surface of the agar to create a bacterial lawn.

-

Disk Application: A sterile paper disk impregnated with a known concentration of this compound is placed on the surface of the agar.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Measurement: The diameter of the clear zone around the disk, where bacterial growth has been inhibited, is measured in millimeters.

Proposed Mechanism of Action

The primary anesthetic action of lidocaine involves the blockade of voltage-gated sodium channels[1]. Its antibacterial mechanism is thought to be analogous, involving the disruption of the bacterial cell membrane's electrochemical potential[13].

This disruption of the membrane potential is believed to lead to a cascade of events, including the leakage of essential ions and metabolites, dissipation of the proton motive force, and ultimately, inhibition of cellular processes and cell death[13]. For Gram-negative bacteria, it is suggested that lidocaine first permeabilizes the outer membrane before depolarizing the cytoplasmic membrane[13].

Discussion and Future Directions

The preliminary studies on the antibacterial effects of this compound are promising, suggesting a potential role for this local anesthetic beyond its primary indication. The dose-dependent activity against a broad spectrum of bacteria, including resistant strains, warrants further investigation.

However, it is crucial to acknowledge the inconsistencies in the reported findings. While many studies demonstrate a clear antimicrobial effect, some have failed to observe this activity[8]. These discrepancies may be attributable to differences in experimental methodologies, including the specific bacterial strains tested, the concentrations of lidocaine used, and the composition of the test media.

Future research should focus on:

-

Standardized Methodologies: The adoption of standardized protocols for assessing the antimicrobial activity of lidocaine to ensure comparability of results across studies.

-

In Vivo Studies: Translating the in vitro findings to in vivo models to evaluate the clinical relevance of lidocaine's antibacterial effects in the context of wound healing and infection.

-

Mechanism of Action: Further elucidation of the precise molecular mechanisms underlying lidocaine's antibacterial activity.

-

Synergy Studies: Investigating the potential for synergistic effects when lidocaine is combined with conventional antibiotics.

Conclusion

This compound exhibits in vitro antibacterial activity against a range of clinically significant bacteria. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane potential. While the existing data are encouraging, further research is necessary to fully understand the therapeutic potential of lidocaine as an antimicrobial agent and to address the inconsistencies in the current body of literature. This technical guide provides a foundational overview for researchers and drug development professionals interested in exploring this promising area of study.

References

- 1. This compound: mechanism of action, pharmacokinetics and activities_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. experts.umn.edu [experts.umn.edu]

- 4. Antimicrobial activity of lidocaine against bacteria associated with nosocomial wound infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial effects of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.uran.ua [journals.uran.ua]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. journal.unoeste.br [journal.unoeste.br]

- 9. Lidocaine Shows Significant Antimicrobial Effects Against Staphylococcus Species: An In-Vitro Study Comparing Different Combinations of Lidocaine and Clinically Used Injectables, like Steroids and Hyaluronan, in the Context of Arthritis Management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. jwatch.org [jwatch.org]

- 12. KoreaMed Synapse [synapse.koreamed.org]

- 13. This compound and acetylsalicylate kill bacteria by disrupting the bacterial membrane potential in different ways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Electrophysiological Effects of Lidocaine on Cardiac Purkinje Fibers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lidocaine is a widely used local anesthetic and a class Ib antiarrhythmic agent. Its primary mechanism of action in the heart involves the blockade of voltage-gated sodium channels, leading to alterations in the cardiac action potential. Purkinje fibers, a critical component of the cardiac conduction system, are a key target for lidocaine's antiarrhythmic effects. Understanding the electrophysiological consequences of lidocaine on these specialized cardiac cells is crucial for both basic research and drug development.

These application notes provide a detailed protocol for studying the effects of lidocaine on the electrophysiological properties of isolated cardiac Purkinje fibers using intracellular microelectrode recording techniques.

Experimental Protocols

Purkinje Fiber Preparation

This protocol describes the isolation and preparation of Purkinje fibers from a mammalian heart (e.g., rabbit or dog) for electrophysiological recording.[1][2][3]

Materials:

-

Mammalian heart (e.g., rabbit, dog)

-

Dissection tools (scissors, forceps)

-

Dissection microscope

-

Tissue bath

-

Tyrode's solution (see composition below)

-

Carbogen gas (95% O₂, 5% CO₂)

Tyrode's Solution Composition:

| Component | Concentration (mM) |

| NaCl | 127.0 |

| KCl | 3.0 |

| CaCl₂ | 1.8 |

| MgCl₂ | 0.5 |

| NaH₂PO₄ | 0.36 |

| NaHCO₃ | 22.0 |

| D(+)-glucose | 5.5 |

pH should be adjusted to 7.4 ± 0.1 at 37 ± 1°C after equilibration with Carbogen gas.[4][5]

Procedure:

-

Excise the heart from a recently euthanized animal and immediately place it in chilled, oxygenated Tyrode's solution.

-

Isolate a papillary muscle with an attached false tendon (Purkinje fibers).[1][2]

-

Carefully dissect the Purkinje fiber strand, ensuring minimal damage to the tissue.

-

Mount the preparation in a tissue bath continuously superfused with oxygenated Tyrode's solution maintained at 37°C.[6]

-

Allow the preparation to equilibrate for at least 60 minutes before starting the experiment.

Intracellular Action Potential Recording

This protocol outlines the procedure for recording intracellular action potentials from Purkinje fibers using sharp glass microelectrodes.

Materials:

-

Glass microelectrodes (filled with 3 M KCl, tip resistance 10-20 MΩ)

-

Microelectrode amplifier

-

Micromanipulator

-

Oscilloscope

-

Data acquisition system

-

Stimulator

Procedure:

-

Position the glass microelectrode over the Purkinje fiber using the micromanipulator.

-

Carefully impale a single Purkinje fiber with the microelectrode to record the transmembrane potential. A successful impalement is indicated by a sharp negative drop in potential to a stable resting membrane potential.

-

Stimulate the preparation using an external electrode with square-wave pulses (e.g., 1-2 ms duration, 1.5x threshold intensity) at a constant frequency (e.g., 1 Hz).[4]

-

Record baseline action potentials for a stable period before drug application.

-

Superfuse the tissue with Tyrode's solution containing the desired concentration of lidocaine.

-

Record the changes in action potential parameters at steady-state for each lidocaine concentration.

-

After recording, perform a washout by superfusing with drug-free Tyrode's solution to observe the reversibility of the effects.

Data Presentation: Effects of Lidocaine on Purkinje Fiber Action Potential Parameters

The following tables summarize the expected quantitative effects of lidocaine on key action potential parameters in Purkinje fibers. The data is compiled from various studies and represents typical findings at therapeutic and higher concentrations.

Table 1: Effect of Therapeutic Concentrations of Lidocaine on Purkinje Fiber Action Potential Parameters

| Parameter | Control (Typical Value) | Lidocaine (5 µg/mL; ~2 x 10⁻⁵ M) | Reference(s) |

| Action Potential Duration at 90% Repolarization (APD₉₀) | 300 - 400 ms | Shortened | [1][6][7] |

| Maximum Upstroke Velocity (Vmax) | 500 - 700 V/s | No significant change or slight decrease | [1][7] |

| Effective Refractory Period (ERP) | 250 - 350 ms | Shortened | [1] |

| Resting Membrane Potential (RMP) | -80 to -90 mV | No significant change | [7] |

| Phase 4 Depolarization | Present | Attenuated or abolished | [1][7] |

Table 2: Effect of High (Toxic) Concentrations of Lidocaine on Purkinje Fiber Action Potential Parameters

| Parameter | Control (Typical Value) | Lidocaine (≥ 1 x 10⁻⁴ M) | Reference(s) |

| Action Potential Duration at 90% Repolarization (APD₉₀) | 300 - 400 ms | Further shortening may not occur | [7] |

| Maximum Upstroke Velocity (Vmax) | 500 - 700 V/s | Markedly decreased | [7][8] |

| Effective Refractory Period (ERP) | 250 - 350 ms | Lengthened | [1] |

| Resting Membrane Potential (RMP) | -80 to -90 mV | Decreased (depolarization) | [7] |

| Action Potential Amplitude | 110 - 120 mV | Decreased | [7][8] |

| Conduction Velocity | 1 - 2 m/s | Markedly decreased | [8] |

Mandatory Visualizations

Signaling Pathway of Lidocaine's Action on Purkinje Fibers

Caption: Signaling pathway of Lidocaine on Purkinje fiber ion channels.

Experimental Workflow for Studying Lidocaine's Effects

Caption: Experimental workflow for electrophysiological recording.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Effect of lidocaine on the electrophysiological properties of ventricular muscle and Purkinje fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. limef.com [limef.com]

- 5. Field and action potential recordings in heart slices: correlation with established in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Effect of lidocaine on the electrophysiological properties of ventricular muscle and purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of lidocaine and on slow response and depressed fast response action potentials of canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Rodent Models Assessing the Analgesic Efficacy of Lidocaine

Audience: Researchers, scientists, and drug development professionals.